Charantadiol A

Anthelmintic Carnitine palmitoyl transferase In silico docking

Procure Charantadiol A (≥98% HPLC) for target-based screening against CPT-2 (Ki=2.06nM) and AsFR (Ki=16.6nM). Validated in THP-1 cytokine assays (IL-6/IL-8) and in vivo periodontitis models, establishing it as a quantitative tool for anthelmintic and translational inflammation research.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
Cat. No. B12437028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCharantadiol A
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C
InChIInChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3
InChIKeySOYAGUJRHLJJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Charantadiol A (CAS 1220890-23-2): A Cucurbitane-Type Triterpenoid from Momordica charantia for Anti-Inflammatory and Anthelmintic Target-Based Research


Charantadiol A (5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol) is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon) . With a molecular formula of C30H46O3 and molecular weight of 454.70 g/mol [1], this secondary metabolite belongs to the cucurbitacin class of polycyclic compounds characterized by the tetracyclic cucurbitane nucleus skeleton . Identified through activity-guided fractionation of M. charantia leaf extracts, Charantadiol A represents one of the structurally defined bioactive constituents derived from this widely studied medicinal plant [2].

Why Cucurbitane-Type Triterpenoids Such as Charantadiol A Cannot Be Casually Substituted in Target-Based Screening


Cucurbitane-type triterpenoids from Momordica charantia exhibit substantial structural variation in oxygenation patterns, glycosylation status, and stereochemistry—differences that translate into divergent biological target engagement profiles [1]. In silico docking studies demonstrate that structurally similar cucurbitacins display distinct inhibition constants across anthelmintic target proteins; for example, Charantadiol A exhibits a CPT 2 enzyme inhibition constant (Ki) of 2.06 nM, whereas cucurbitacin-B shows 0.0571 nM—a 36-fold difference despite shared cucurbitane backbones [2]. Similarly, anti-inflammatory activity within this class varies considerably depending on specific substitution patterns, with only a subset of cucurbitane derivatives demonstrating significant suppression of IL-6 and IL-8 production in relevant cell models [3]. These findings underscore that compound selection within this class must be guided by target-specific quantitative evidence rather than structural similarity alone.

Charantadiol A: Quantitative Differentiation Evidence Against Comparable Cucurbitane Triterpenoids


CPT 2 Enzyme Inhibition: Charantadiol A Versus Cucurbitacin-B and Momordicin II

In molecular docking studies against rat carnitine palmitoyl transferase 2 (CPT 2) enzyme, Charantadiol A exhibited an inhibition constant (Ki) of 2.06 nM, positioned between cucurbitacin-B (0.0571 nM) and momordicin II (0.072 nM) [1]. This represents a 36-fold lower potency than cucurbitacin-B but a 28.6-fold higher potency than the weakest inhibitor in the panel [1].

Anthelmintic Carnitine palmitoyl transferase In silico docking

AsFR Enzyme Inhibition: Differential Target Engagement Across Cucurbitane Analogs

Against Ascaris suum fumarate reductase (AsFR) enzyme, Charantadiol A demonstrated an inhibition constant (Ki) of 16.6 nM [1]. This represents intermediate potency within the tested panel, with oreganol (1.9 nM) showing 8.7-fold higher potency, cucurbitacin-B (5.31 nM) showing 3.1-fold higher potency, and momordicin II (40.78 nM) exhibiting 2.5-fold lower potency [1].

Anthelmintic Fumarate reductase Ascaris suum

P. gingivalis fimA Binding Affinity: Molecular Docking Quantification

Molecular docking analysis of Charantadiol A against the fimA gene of Porphyromonas gingivalis—a major fimbrial adhesin involved in biofilm formation and periodontal pathogenesis—yielded a maximum binding energy of -6.54 Kcal/mol [1]. This in silico prediction provides a quantitative benchmark for target engagement potential in anti-periodontopathic applications.

Periodontitis Biofilm Molecular docking

In Vivo Anti-Inflammatory Efficacy: Periodontitis Mouse Model Validation

In a periodontitis mouse model, Charantadiol A treatment significantly suppressed P. gingivalis-stimulated IL-6 and TNF-α mRNA levels in gingival tissues [1]. This in vivo confirmation of anti-inflammatory activity distinguishes Charantadiol A from structurally related cucurbitane derivatives for which only in vitro or in silico data are available. Notably, many cucurbitane-type triterpenoids from M. charantia have been characterized solely through in vitro cytokine assays or docking studies [2].

Periodontitis In vivo Cytokine suppression

THP-1 Monocyte Cytokine Suppression: IL-6 and IL-8 Reduction

Charantadiol A effectively reduced P. gingivalis-induced IL-6 and IL-8 production in human monocytic THP-1 cells in vitro [1]. Additionally, Charantadiol A reduced the mRNA level of triggering receptor expressed on myeloid cells-1 (TREM-1), a key amplifier of inflammatory responses [1]. While direct quantitative comparator data within the same assay are not available for structurally identical analogs, other cucurbitane-type triterpenoids from M. charantia fruit have demonstrated IL-6 suppression at 50 μM concentrations in LPS-stimulated bone marrow-derived dendritic cells [2], establishing class-level context.

Anti-inflammatory THP-1 Cytokine

Evidence-Supported Research and Procurement Application Scenarios for Charantadiol A


Anthelmintic Target Screening: CPT 2 and AsFR Inhibition Studies

Procure Charantadiol A for in vitro validation studies targeting CPT 2 (Ki = 2.06 nM) and AsFR (Ki = 16.6 nM) enzymes [1]. The compound's defined inhibition constants against these anthelmintic targets, established through molecular docking studies alongside comparators including cucurbitacin-B and momordicin II, provide a quantitative foundation for target-based screening programs evaluating natural product scaffolds for broad-spectrum anthelmintic development [1].

Periodontal Inflammation Research: In Vitro to In Vivo Translational Studies

Select Charantadiol A for research programs investigating P. gingivalis-induced periodontal inflammation that require progression from in vitro THP-1 monocyte cytokine assays to in vivo mouse periodontitis models [1]. The compound's validated activity across both experimental systems—suppression of IL-6 and IL-8 in THP-1 cells, and suppression of IL-6 and TNF-α mRNA in mouse gingival tissues—establishes it as a well-characterized tool compound for translational periodontitis research [1].

P. gingivalis fimA Virulence Factor Binding Studies

Use Charantadiol A as a reference ligand in molecular docking and competitive binding assays targeting P. gingivalis fimA gene products [1]. With a documented maximum binding energy of -6.54 Kcal/mol against fimA [1], Charantadiol A provides a quantitative in silico benchmark for structure-activity relationship studies exploring natural product interference with P. gingivalis biofilm formation and adhesion mechanisms.

Natural Product Chemical Reference Standard Procurement

Procure Charantadiol A (≥98% purity by HPLC [1]) as an analytical reference standard for the identification and quantification of cucurbitane-type triterpenoids in Momordica charantia extracts and related botanical preparations . The compound's defined CAS registry number (1220890-23-2), molecular formula (C30H46O3), and established chromatographic properties support its use in quality control and phytochemical standardization workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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